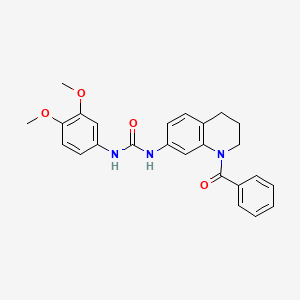

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4/c1-31-22-13-12-20(16-23(22)32-2)27-25(30)26-19-11-10-17-9-6-14-28(21(17)15-19)24(29)18-7-4-3-5-8-18/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZQUULNNXEZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

Introduction of the benzoyl group: This step can be performed using benzoylation reactions, where the tetrahydroquinoline intermediate is treated with benzoyl chloride in the presence of a base.

Formation of the urea linkage: The final step involves the reaction of the benzoylated tetrahydroquinoline with 3,4-dimethoxyaniline and a suitable isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations:

Core Scaffolds: The tetrahydroquinoline core in the target compound contrasts with the tetrahydroisoquinolinium (atracurium) and tetrahydrobenzo[b]thiophene (compounds 7a–d) scaffolds. Quinoline derivatives are often explored for CNS activity, while isoquinolinium structures (e.g., atracurium) are associated with neuromuscular blockade .

Functional Groups :

- The 3,4-dimethoxyphenyl group in the target compound is structurally analogous to substituents in atracurium, which are critical for binding to acetylcholine receptors .

- The urea linkage in the target compound and compounds 7a–d may enhance hydrogen-bonding interactions compared to ester or sulfonate groups in atracurium.

Pharmacological and Physicochemical Properties

Hypothetical Bioactivity:

- Target Compound : The 3,4-dimethoxyphenyl group may confer affinity for adrenergic or dopaminergic receptors, as seen in other dimethoxy-containing drugs. The urea bridge could target enzymes like kinases or proteases .

- Atracurium Besylate: Acts as a nondepolarizing neuromuscular blocker by competitively inhibiting nicotinic acetylcholine receptors .

Physicochemical Comparison:

Research Findings and Hypotheses

Receptor Binding :

- The target compound’s 3,4-dimethoxyphenyl group mirrors structural motifs in atracurium, suggesting possible interactions with neurotransmitter receptors. However, the absence of a quaternary ammonium group (unlike atracurium) may limit neuromuscular activity .

Enzyme Inhibition :

- Urea derivatives like compounds 7a–d exhibit inhibitory effects on enzymes such as carbonic anhydrase or tyrosine kinase. The target compound’s urea bridge and benzoyl group may similarly target catalytic sites .

Metabolic Stability: The tetrahydroquinoline core may confer greater metabolic stability compared to the tetrahydrobenzo[b]thiophene derivatives (7a–d), which contain hydrolytically labile hydrazono groups .

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a benzoyl group and a urea linkage. Its molecular formula is with a molecular weight of approximately 415.45 g/mol. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O4 |

| Molecular Weight | 415.45 g/mol |

| LogP | 4.0469 |

| Polar Surface Area | 61.62 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It interacts with receptors that play critical roles in neurotransmission and cell signaling, potentially influencing conditions like anxiety and depression.

Biological Activities

Research indicates that 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea exhibits several biological activities:

- Antifungal Activity : In vitro studies have demonstrated significant antifungal properties against various strains of fungi. For example, it showed better fungicidal activity than commercial fungicides like flutolanil against pathogens such as Valsa mali and Sclerotinia sclerotiorum, with effective concentrations (EC50) of 3.44 mg/L and 2.63 mg/L respectively .

- Anticancer Potential : The compound has been investigated for its anticancer properties. It exhibits cytotoxic effects against several cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the structural components:

- Quinoline Core : The tetrahydroquinoline moiety is essential for the antifungal and anticancer activities.

- Substituents : The presence of methoxy groups on the phenyl ring enhances lipophilicity and receptor binding affinity.

Case Studies

Several studies have documented the biological efficacy of this compound:

- A study focusing on the synthesis and evaluation of N-substituted benzoyl derivatives highlighted the enhanced activity of compounds similar to 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea against fungal pathogens .

- Another investigation into its anticancer properties demonstrated that modifications in the substituent positions significantly affect cytotoxicity profiles against different cancer cell lines.

Q & A

Basic: What are the standard synthetic routes for 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the tetrahydroquinoline core. A common approach includes:

Isocyanate-amine coupling : Reacting a benzoyl-substituted tetrahydroquinolin-7-amine with a 3,4-dimethoxyphenyl isocyanate under anhydrous conditions (e.g., in dichloromethane with a catalytic base like triethylamine) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is used to isolate the urea product.

Optimization : Yield improvements focus on controlling temperature (0–25°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine-to-isocyanate). Microwave-assisted synthesis may reduce reaction times .

Advanced: How can researchers resolve contradictions in biological activity data across different assays for this compound?

Discrepancies often arise from structural analogs with varying substituents (e.g., sulfonyl vs. methoxy groups) or assay conditions. To address this:

- Structural validation : Confirm compound identity via , , and high-resolution mass spectrometry (HRMS) to rule out impurities .

- Assay standardization : Replicate studies under identical conditions (e.g., cell line viability assays using MTT with controlled incubation times).

- Orthogonal assays : Compare results across enzymatic inhibition (e.g., kinase assays) and cell-based models to distinguish target-specific effects from off-target interactions .

Basic: What spectroscopic and computational methods are used to characterize this compound’s structure?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and urea linkage integrity. Aromatic protons in the dimethoxyphenyl group appear as distinct doublets (δ 6.7–7.2 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., [M+H] peak at m/z ~490).

- X-ray crystallography : Resolves conformational preferences of the tetrahydroquinoline ring and hydrogen-bonding patterns in the urea moiety .

Advanced: How does the 3,4-dimethoxyphenyl group influence this compound’s mechanism of action compared to analogs with halogenated aryl groups?

The 3,4-dimethoxyphenyl group enhances electron-donating effects , increasing binding affinity to enzymes like kinases or carbonic anhydrases. Key differences:

- Lipophilicity : Methoxy groups improve membrane permeability vs. halogenated analogs, as shown in logP comparisons .

- Target selectivity : Dimethoxy substitution may favor interactions with hydrophobic enzyme pockets (e.g., observed in RET kinase inhibition studies) .

- Metabolic stability : Methoxy groups reduce oxidative metabolism compared to fluorophenyl analogs, as evidenced by microsomal stability assays .

Basic: What in vitro models are appropriate for initial evaluation of this compound’s biological activity?

- Cancer cell lines : Use panels like NCI-60 to screen for antiproliferative activity (e.g., IC values in MDA-MB-231 or A549 cells) .

- Enzymatic assays : Test inhibition of carbonic anhydrase isoforms (CA-I, CA-II) or tyrosine kinases using fluorogenic substrates .

- Microbial assays : Assess antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s potency?

- Systematic substitution : Replace the benzoyl group with acetyl or sulfonyl variants to modulate electron density and steric effects .

- Positional isomerism : Compare 3,4-dimethoxy vs. 2,3-dimethoxy phenyl groups to identify optimal hydrogen-bonding patterns .

- Molecular docking : Use software like AutoDock Vina to predict binding modes with RET kinase or carbonic anhydrase IX, prioritizing residues (e.g., Val804 in RET) for interaction analysis .

Basic: What strategies mitigate toxicity risks during preclinical development?

- In vitro toxicity screening : Use hepatocyte viability assays (e.g., HepG2 cells) and hERG channel inhibition tests to assess hepatotoxicity and cardiotoxicity .

- Metabolite profiling : Identify reactive intermediates via LC-MS/MS, focusing on urea hydrolysis products or quinoline ring oxidation .

- In vivo tolerability : Conduct acute toxicity studies in rodents (e.g., single-dose oral administration) to determine LD and organ-specific effects .

Advanced: How do researchers address stability issues in formulation development for this compound?

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve aqueous solubility (>1 mg/mL) .

- Degradation pathways : Monitor hydrolytic stability under acidic (pH 2.0) and basic (pH 9.0) conditions via HPLC-UV. Urea bonds are prone to hydrolysis at pH < 3 .

- Solid-state stability : Perform accelerated stability testing (40°C/75% RH) with XRPD to detect polymorphic transitions .

Basic: What computational tools predict this compound’s pharmacokinetic properties?

- ADMET prediction : Software like SwissADME estimates bioavailability (%F = 65–80%), blood-brain barrier penetration (low), and CYP450 inhibition (CYP3A4 > 2C9) .

- Molecular dynamics (MD) : Simulates binding persistence to targets like CA-IX over 100 ns trajectories, identifying critical hydrogen bonds (e.g., with Thr199) .

Advanced: How can cross-disciplinary approaches (e.g., chemical biology + bioinformatics) elucidate novel therapeutic applications?

- Chemoproteomics : Use activity-based protein profiling (ABPP) to map off-target interactions in cell lysates .

- Transcriptomic analysis : Correlate compound exposure with gene expression changes (e.g., RNA-seq of treated cancer cells) to identify pathway dysregulation (e.g., apoptosis or oxidative stress) .

- Network pharmacology : Integrate target prediction data (via SEA or Pharos) to propose polypharmacological effects, such as dual kinase/CA inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.